4-Benzyloxy-3-methoxy-beta-nitrostyrene
Description
4-Benzyloxy-3-methoxy-beta-nitrostyrene is a nitro-substituted styrene derivative characterized by a benzyloxy group at the 4-position and a methoxy group at the 3-position of the aromatic ring. While direct pharmacological or metabolic data are unavailable in the provided evidence, its structural features suggest utility as an intermediate in specialty chemical synthesis, particularly in reactions involving nucleophilic additions or coordination chemistry (e.g., Schiff base formation, as seen in related benzyloxy-methoxy compounds) .
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-[(E)-2-nitroethenyl]-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-16-11-13(9-10-17(18)19)7-8-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGNRJKNDGBMCL-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1860-56-6 | |
| Record name | trans-4-Benzyloxy-3-methoxy-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Position and Reactivity :
- The β-nitrostyrene group in the target compound distinguishes it from analogs like 1-(4-Benzyloxy-3-methoxyphenyl)-2-nitropropene , where the nitro group is on a propene chain. This difference likely alters reactivity in cycloaddition or nucleophilic addition reactions .
- 2-(Benzyloxy)-1-bromo-3-nitrobenzene features a bromine atom at the 1-position, making it more reactive in substitution reactions compared to the target compound’s nitro-olefin system .
Functional Group Diversity: The benzonitrile derivative (4-Benzyloxy-3-methoxybenzonitrile) lacks the nitrostyrene moiety but includes a nitrile group, expanding its utility in metal-catalyzed cross-coupling or coordination chemistry .
Such spectral differences highlight the electronic impact of substituents like nitro versus aldehyde groups.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-Benzyloxy-3-methoxy-beta-nitrostyrene, and how can reaction conditions be optimized for higher yields?
- Methodology : A common approach involves condensation reactions. For example, 4-benzyloxy-3-methoxybenzaldehyde can react with nitroethane derivatives under acid catalysis (e.g., acetic acid) to form the β-nitrostyrene moiety. Stirring at room temperature in ethanol with catalytic acetic acid for 1–3 hours typically yields 85–95% purity after vacuum filtration and methanol washing . Optimization includes monitoring reaction progress via TLC (dichloromethane mobile phase) and adjusting stoichiometry to minimize byproducts .
- Key Data :
| Reaction Condition | Yield | Purity |
|---|---|---|
| Ethanol, acetic acid, RT, 1 h | 91% | >95% (NMR) |
| DMF, K₂CO₃, 70°C, 14 h (analogous synthesis) | 82% | 90% (TLC) |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology :
- ¹H-NMR : Focus on aromatic proton signals (δ 7.2–7.6 ppm for benzyl groups) and the nitrostyrene vinyl proton (δ ~8.1 ppm as a singlet). Methoxy protons appear as a sharp singlet near δ 3.8 ppm .
- ¹³C-NMR : Key signals include carbonyl carbons (δ ~150 ppm for nitrostyrene) and benzyloxy carbons (δ ~70 ppm) .
- FTIR : Strong absorption at ~1539 cm⁻¹ (C=C stretching in nitrostyrene) and ~1261 cm⁻¹ (C-O-C in benzyloxy groups) .
Q. What purification techniques are most effective post-synthesis?
- Methodology : Vacuum filtration with methanol washing removes unreacted starting materials. For complex mixtures, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures improves purity. Evidence shows >95% purity achieved via sequential washing with water and methanol .
Advanced Research Questions
Q. How can contradictions in spectral data during derivative synthesis be resolved?
- Methodology : Contradictions often arise from unexpected substituent effects. For example, electron-donating groups (e.g., methoxy) shift nitrostyrene proton signals upfield. Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ at m/z 334.1556) and 2D NMR (COSY, HSQC) to assign ambiguous peaks .
Q. What strategies mitigate decomposition during storage or under reactive conditions?
- Methodology : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid prolonged exposure to light or humidity. For reactions involving oxidants (e.g., NaOCl), maintain inert atmospheres (N₂/Ar) and monitor via in situ FTIR to detect decomposition intermediates .
Q. How do electronic effects of substituents influence reactivity in further transformations (e.g., cyclization)?
- Methodology : The benzyloxy and methoxy groups act as electron donors, stabilizing intermediates during cyclization. For example, sodium hypochlorite-mediated cyclization to triazolo derivatives proceeds efficiently (3 h, RT) due to enhanced electrophilicity at the β-nitrostyrene position. Kinetic studies using variable-temperature NMR can quantify substituent effects on reaction rates .
Q. What challenges arise in studying surface adsorption and stability in experimental setups?
- Methodology : Surface interactions (e.g., glassware, polymers) may alter reactivity. Use microspectroscopic imaging (ATR-FTIR, SEM) to assess adsorption on silica or stainless steel. Pre-treat surfaces with silanes to minimize nonspecific binding. Evidence suggests indoor surface chemistry significantly impacts compound stability during long-term experiments .
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